molecular formula C7H9FN2O4 B14308136 Ethyl 4-cyano-2-fluoro-2-nitrobutanoate CAS No. 110683-81-3

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate

Cat. No.: B14308136
CAS No.: 110683-81-3
M. Wt: 204.16 g/mol
InChI Key: MPJIEXRJXYAHDD-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate is an organic compound with a complex structure that includes cyano, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-fluoro-2-nitrobutanoate typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor, followed by fluorination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluoro or cyano groups.

Scientific Research Applications

Ethyl 4-cyano-2-fluoro-2-nitrobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound’s derivatives may have pharmaceutical applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-2-fluoro-2-nitrobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano, fluoro, and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trichloro-2-cyano-2-butenoate
  • Ethyl 4-cyano-2-fluoro-2-nitrobutanoate

Uniqueness

This compound is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This combination of functional groups makes it particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

110683-81-3

Molecular Formula

C7H9FN2O4

Molecular Weight

204.16 g/mol

IUPAC Name

ethyl 4-cyano-2-fluoro-2-nitrobutanoate

InChI

InChI=1S/C7H9FN2O4/c1-2-14-6(11)7(8,10(12)13)4-3-5-9/h2-4H2,1H3

InChI Key

MPJIEXRJXYAHDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC#N)([N+](=O)[O-])F

Origin of Product

United States

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